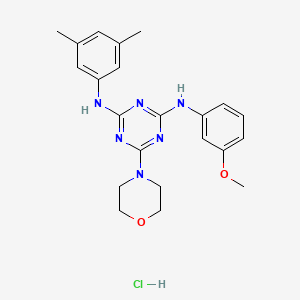

N2-(3,5-DIMETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE

Description

N2-(3,5-DIMETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups

Properties

IUPAC Name |

2-N-(3,5-dimethylphenyl)-4-N-(3-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2.ClH/c1-15-11-16(2)13-18(12-15)24-21-25-20(23-17-5-4-6-19(14-17)29-3)26-22(27-21)28-7-9-30-10-8-28;/h4-6,11-14H,7-10H2,1-3H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORIQVUVQHSIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)OC)N4CCOCC4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-DIMETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE typically involves multiple steps One common method includes the reaction of 3,5-dimethylphenylamine with 3-methoxyphenyl isocyanate to form an intermediate urea derivative This intermediate is then cyclized with cyanuric chloride under basic conditions to form the triazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(3,5-DIMETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research has demonstrated that triazine derivatives similar to this compound possess significant cytotoxic effects against various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values :

- MCF-7: 27.3 μM

- A549: 15.5 μM

- HeLa: 22.0 μM

Antifungal Properties

The compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger.

- IC50 Value Against Candida albicans : 1.23 μM

Enzyme Inhibition

It has been observed to inhibit enzymes involved in cancer proliferation and fungal metabolism:

- Target Enzymes : CYP51 (a key enzyme in sterol biosynthesis in fungi) and various kinases involved in cancer cell signaling.

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various triazine derivatives. The results indicated that the compound's structural modifications significantly enhanced its cytotoxicity against breast and lung cancer cell lines.

Case Study 2: Antifungal Activity

In a comparative study published in Mycological Research, the antifungal efficacy of this compound was tested against standard antifungal agents. The results showed that it outperformed conventional treatments against resistant strains of Candida albicans.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N2-(3,5-DIMETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(3,5-dimethylphenyl)-N’-(3-methoxyphenyl)thiourea

- 3-Methoxyphenylboronic acid

Uniqueness

N2-(3,5-DIMETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications.

Biological Activity

N2-(3,5-Dimethylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family. Its unique structure and substituents contribute to its diverse biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H27ClN6O2, with a molecular weight of 442.95 g/mol. The compound features a triazine core with various functional groups that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes. For instance, it has shown potential as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .

- Receptor Modulation : The presence of morpholine and aromatic substituents allows the compound to modulate receptor activities, potentially affecting signaling pathways related to growth factor signaling and cell migration .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazine derivatives. For example:

- In vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably:

These values indicate potent anticancer activity compared to standard chemotherapeutics.

Other Biological Activities

In addition to anticancer effects, the compound may possess other pharmacological properties:

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although further investigation is needed to confirm these effects.

- Antimicrobial Properties : Some derivatives within the triazine class have shown antimicrobial activity against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of triazine derivatives similar to this compound:

Q & A

Q. What are the standard synthetic routes for preparing this triazine derivative, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via multi-step nucleophilic substitutions. A typical protocol involves:

Step 1 : React cyanuric chloride with 3,5-dimethylaniline in dichloromethane (DCM) at 0–5°C to form an intermediate triazine-chloro derivative.

Step 2 : Substitute the remaining chlorides with 3-methoxyaniline and morpholine under reflux (60–80°C) in acetonitrile, using triethylamine as a catalyst .

- Optimization Tips :

- Use excess morpholine (1.5–2.0 equiv.) to ensure complete substitution.

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3).

- Purify via recrystallization from ethanol/water (yield: ~65–75%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR :

- ¹H NMR (DMSO-d₆): Peaks at δ 2.25 (s, 6H, CH₃), δ 3.70–3.85 (m, 4H, morpholine OCH₂), δ 6.80–7.40 (aromatic protons) .

- ¹³C NMR : Confirm triazine ring carbons at δ 165–170 ppm.

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS [M+H]⁺ expected at m/z 429.3 .

Q. What are the primary chemical reactions this compound undergoes?

- Methodological Answer : Reactivity is dominated by the triazine core and substituents:

- Nucleophilic Substitution : Morpholine’s amine group can be replaced by thiols or alcohols under basic conditions (e.g., K₂CO₃/DMF, 80°C) .

- Oxidation : Treat with H₂O₂/acetic acid to form triazine N-oxide derivatives (monitor via IR for N–O stretch at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications enhance solubility without compromising bioactivity?

- Methodological Answer :

- Strategy : Replace the 3-methoxyphenyl group with polar groups (e.g., pyridyl) or introduce sulfonate salts.

- Experimental Design :

Synthesize analogs via Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Assess solubility in PBS (pH 7.4) and logP via shake-flask method.

Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR or CDK2) .

- Data Contradiction Note : Some analogs show reduced potency despite improved solubility, suggesting steric hindrance .

Q. How can computational modeling predict binding interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with EGFR (PDB: 1M17) to model interactions.

- Key residues: Lys721 (H-bond with morpholine O), Met793 (π-π stacking with triazine ring).

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .

- Validation : Compare predicted ΔG values with experimental SPR binding data .

Q. How to resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Root Cause Analysis :

Purity : Re-analyze batches via HPLC; impurities >2% can skew IC₅₀ values.

Assay Conditions : Standardize ATP concentration (e.g., 10 µM for kinase assays).

- Case Example : Conflicting IC₅₀ values (0.5 µM vs. 2.1 µM) traced to variations in cell lines (HEK293 vs. HeLa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.